
Diethyl 2-hydroxybenzene-1,3-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-hydroxybenzene-1,3-dicarboxylate is an organic compound with the molecular formula C12H14O5. It is a derivative of benzene, featuring two ester groups and a hydroxyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Diethyl 2-hydroxybenzene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxyisophthalic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions, such as controlled temperature and pressure, ensures the consistent production of the compound on a large scale.
化学反应分析
Types of Reactions
Diethyl 2-hydroxybenzene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products
Oxidation: Products include 2-oxo-1,3-benzenedicarboxylate or 2-carboxy-1,3-benzenedicarboxylate.
Reduction: Products include diethyl 2-hydroxybenzene-1,3-dimethanol.
Substitution: Products include diethyl 2-alkoxybenzene-1,3-dicarboxylate or diethyl 2-acetoxybenzene-1,3-dicarboxylate.
科学研究应用
Diethyl 2-hydroxybenzene-1,3-dicarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers and resins, where its ester groups contribute to the material’s properties.
作用机制
The mechanism by which diethyl 2-hydroxybenzene-1,3-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites, while the ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
- Dimethyl 2-hydroxybenzene-1,3-dicarboxylate
- Diethyl 2-methoxybenzene-1,3-dicarboxylate
- Diethyl 2-hydroxybenzene-1,4-dicarboxylate
Uniqueness
Diethyl 2-hydroxybenzene-1,3-dicarboxylate is unique due to the specific positioning of its functional groups, which influences its reactivity and interactions with other molecules. This compound’s combination of hydroxyl and ester groups provides a versatile platform for various chemical transformations and applications.
属性
CAS 编号 |
88544-98-3 |
|---|---|
分子式 |
C12H14O5 |
分子量 |
238.24 g/mol |
IUPAC 名称 |
diethyl 2-hydroxybenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H14O5/c1-3-16-11(14)8-6-5-7-9(10(8)13)12(15)17-4-2/h5-7,13H,3-4H2,1-2H3 |
InChI 键 |
RRWWMZSWDPQGLO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=CC=C1)C(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



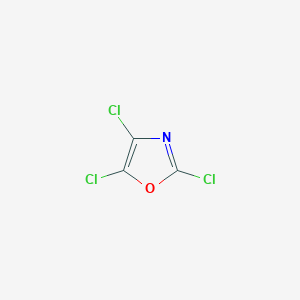

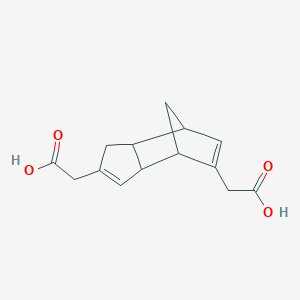
![2-{[2,2-Bis(ethylsulfanyl)ethenyl]sulfanyl}-1,1-bis(ethylsulfanyl)ethene](/img/structure/B14400688.png)


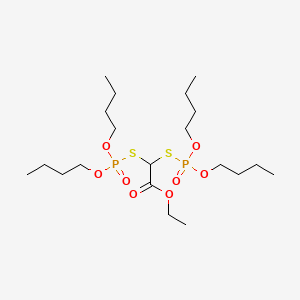
![4,4'-Disulfanediylbis[6-(methanesulfonyl)-2-methylpyrimidine]](/img/structure/B14400721.png)
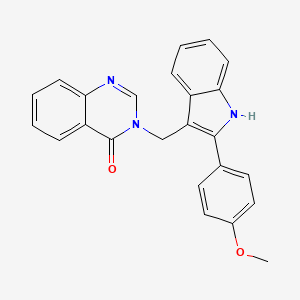

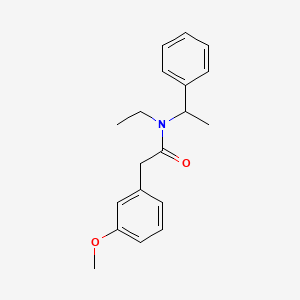

![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)
